2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride
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Overview
Description
2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride is a compound that features a thiazole ring, a piperidine ring, and an acetamide group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The presence of these functional groups makes this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as an acetamide group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride is unique due to its combination of a thiazole ring, piperidine ring, and acetamide group, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-2-18-10-12(17)15-8-11-4-3-6-16(9-11)13-14-5-7-19-13;/h5,7,11H,2-4,6,8-10H2,1H3,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXYMNRTIMNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCCN(C1)C2=NC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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